![molecular formula C12H14O3 B1280277 3-Methyl-2-oxo-butyric acid benzyl ester CAS No. 76585-78-9](/img/structure/B1280277.png)
3-Methyl-2-oxo-butyric acid benzyl ester
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Overview
Description
3-Methyl-2-oxo-butyric acid benzyl ester, also known as benzyl 3-methyl-2-oxobutanoate, is a chemical compound with the molecular formula C12H14O3 . It is a benzyl ester obtained by the formal condensation of the carboxy group of 2-methylacetoacetic acid with the hydroxy group of benzyl alcohol . It is functionally related to a 2-methylacetoacetic acid .
Molecular Structure Analysis
The molecular structure of 3-Methyl-2-oxo-butyric acid benzyl ester consists of 12 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
. The Canonical SMILES representation is CC(C)C(=O)C(=O)OCC1=CC=CC=C1
. Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-2-oxo-butyric acid benzyl ester is 206.24 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are both 206.094294304 g/mol . The topological polar surface area is 43.4 Ų . The heavy atom count is 15 .Relevant Papers Unfortunately, the search results did not provide specific papers related to 3-Methyl-2-oxo-butyric acid benzyl ester .
Scientific Research Applications
Life Science Research
Benzyl 3-methyl-2-oxobutanoate is used in various areas of life science research . It is often used in the study of biological systems, including cellular processes, genetic expression, and protein function .
Material Science Research
In the field of material science, benzyl 3-methyl-2-oxobutanoate is used for the synthesis of new materials . It can be used as a building block in the creation of polymers and other complex materials .
Chemical Synthesis Research
Benzyl 3-methyl-2-oxobutanoate is a valuable compound in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of a wide range of organic compounds .
Chromatography Research
In chromatography research, benzyl 3-methyl-2-oxobutanoate can be used as a standard for method development and validation . It can also be used in the study of separation mechanisms and the development of new chromatographic techniques .
Analytical Research
Benzyl 3-methyl-2-oxobutanoate is used in analytical research, often as a reference compound . It can be used in the development and validation of analytical methods, including spectroscopic and chromatographic techniques .
Other Research Fields
Benzyl 3-methyl-2-oxobutanoate is also used in other research fields . For example, it can be used in environmental science for the study of chemical degradation processes . In pharmaceutical research, it can be used in the synthesis of new drug molecules .
Mechanism of Action
Mode of Action
It is known that the compound can undergo nucleophilic substitution reactions . In the synthesis of similar compounds, such as ethyl 2-benzyl-2-methyl-3-oxobutanoate, the nucleophilic substitution of a benzyl group is a key step . This reaction can occur via an Sn1 or Sn2 mechanism, depending on the conditions .
Biochemical Pathways
It is known that similar compounds can participate in alkylation reactions of enolate ions . These reactions involve the formation of a new C-C bond, replacing an α-hydrogen with an alkyl group .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl 3-methyl-2-oxobutanoate. For instance, the compound is stable and volatile, making it suitable for use in fragrances . The reaction conditions, such as the presence of a protic solvent and heat, can also influence the compound’s reactivity .
properties
IUPAC Name |
benzyl 3-methyl-2-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLBVJNMBJECIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=O)OCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457241 |
Source
|
Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-oxo-butyric acid benzyl ester | |
CAS RN |
76585-78-9 |
Source
|
Record name | 3-Methyl-2-oxo-butyric acid benzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-methyl-2-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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